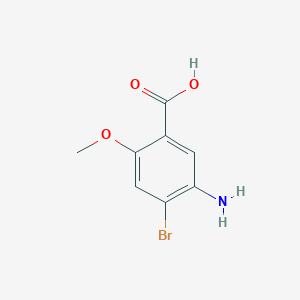
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester is an organic compound with the molecular formula C8H14O3. This compound is known for its unique structure, which includes a cyclobutane ring, a carboxylic acid group, and a hydroxy group. It is a colorless nonvolatile liquid that has various applications in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester can be synthesized through several methods. One common approach involves the esterification of cyclobutanecarboxylic acid with isopropanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid followed by esterification. This method is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Cyclobutanecarboxylic acid: Lacks the hydroxy and ester groups, making it less reactive.
Uniqueness
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester is unique due to its combination of a cyclobutane ring, hydroxy group, and ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
130111-96-5 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
propan-2-yl 3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
NIWFOGRUZNTJPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)


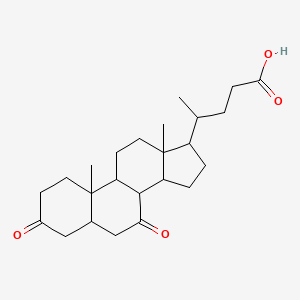
![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)

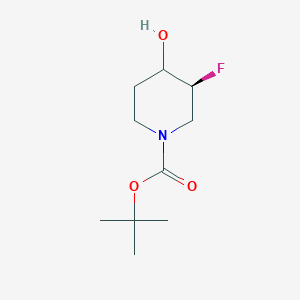
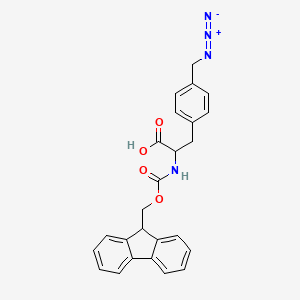
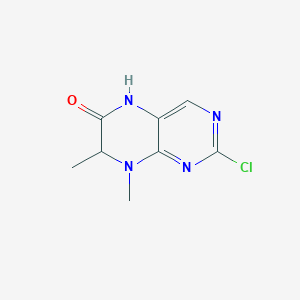
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)
